3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol
Overview
Description
3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol, also known as 8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl propanol, is an organic compound that has been studied for its potential use in scientific research applications.
Scientific Research Applications
3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl propanol has been studied for its potential use in scientific research applications. It has been used in the synthesis of novel quinoline-based compounds, which have potential therapeutic applications. In addition, this compound has been used in the synthesis of novel heterocyclic compounds, which are of interest in medicinal chemistry research. Furthermore, this compound has been used in the synthesis of novel fluoroalkyl derivatives, which have potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl propanol is not well understood. However, it is believed that this compound may interact with certain proteins in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl propanol have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, this compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl propanol in lab experiments include its low cost and ease of synthesis. In addition, this compound is relatively stable and has a low toxicity profile. However, there are some limitations to using this compound in lab experiments. For example, its solubility in aqueous solutions is limited and its shelf life is relatively short.
Future Directions
There are a number of potential future directions for 3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl propanol. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research is needed to explore its potential use in drug discovery and development. Finally, further research is needed to optimize the synthesis process and improve the stability of this compound.
Properties
IUPAC Name |
3-(8-fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-9-3-4-13-11(8-9)14-10(5-7-18-14)12(16-13)2-1-6-17/h3-4,8,10,12,14,16-17H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFTYVPCDFEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(NC3=C2C=C(C=C3)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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